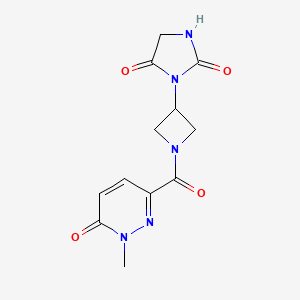

3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-15-9(18)3-2-8(14-15)11(20)16-5-7(6-16)17-10(19)4-13-12(17)21/h2-3,7H,4-6H2,1H3,(H,13,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWLBKZYMJYSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating multiple heterocyclic rings and functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 270.28 g/mol.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives containing the imidazolidine and pyridazine moieties can inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties through the modulation of pro-inflammatory cytokines.

- Antimicrobial Properties : Certain derivatives have shown promise in inhibiting bacterial growth.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.

- Cell Cycle Arrest : It has been reported that certain derivatives induce cell cycle arrest in cancer cells, promoting apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that compounds with similar structures can modulate ROS levels, which is crucial in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of MDA-MB-231 and KCL-22 cell lines | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of related compounds on various cancer cell lines including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer). The results indicated that certain derivatives demonstrated significant cytotoxicity with IC50 values ranging from 6.3 µM to 12.3 µM across different cell lines, suggesting strong anticancer properties.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound could significantly reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: pyridazine derivatives and imidazolidinedione-containing molecules.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Aromaticity: Unlike 3-amino-6-arylpyridazines, the target compound lacks extended aromatic systems, which may reduce DNA intercalation but improve selectivity for enzyme targets.

Pharmacological Potential

- Target Compound: The imidazolidinedione moiety is associated with kinase inhibition (e.g., glycogen synthase kinase-3β), while the azetidine ring may enhance metabolic stability. No direct pharmacological data is available in the provided evidence.

- 3-Amino-6-arylpyridazines: Demonstrated antitumor activity in preclinical models, likely due to aryl group-mediated interactions with cellular targets .

Research Findings and Limitations

- Structural Insights : The azetidine ring in the target compound introduces conformational rigidity, which could optimize binding to enzyme active sites. This contrasts with flexible alkyl chains in other pyridazine derivatives.

- Knowledge Gaps: No direct pharmacokinetic or toxicity data for the target compound exists in the provided evidence. Comparative studies with analogs (e.g., substitution of azetidine with piperidine) are needed to validate structure-activity relationships.

Q & A

Basic Question

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.5–3.0 ppm; carbonyls at δ 160–180 ppm) .

- X-ray crystallography : Resolves stereochemistry of the azetidine ring and confirms intramolecular hydrogen bonding in the imidazolidinedione moiety .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with <5 ppm error) .

Methodological Note : Use deuterated DMSO for NMR to solubilize polar intermediates .

How can contradictory NMR data from different studies be resolved?

Advanced Question

Discrepancies may stem from tautomerism (e.g., keto-enol equilibria in dihydropyridazine) or solvent effects. Solutions:

- Variable-temperature NMR : Monitor signal splitting to identify dynamic equilibria .

- Comparative analysis : Replicate reported conditions (e.g., solvent, concentration) to isolate experimental variables .

- DFT calculations : Predict chemical shifts for tautomeric forms and cross-validate with experimental data .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Question

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or HPLC-monitored protocols .

- Cell viability assays : Assess cytotoxicity via MTT or resazurin in relevant cell lines (e.g., cancer, microbial) .

- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Tip : Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

How should researchers design studies to determine the compound’s mechanism of action at the molecular level?

Advanced Question

- Computational docking : Model interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .

- Site-directed mutagenesis : Validate binding residues by mutating key amino acids and measuring activity loss .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluorophenyl, methyl groups) to identify critical pharmacophores .

How can the compound’s stability under physiological conditions be systematically assessed?

Basic Question

- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–80°C), and UV light .

- HPLC monitoring : Track degradation products using C18 columns and gradient elution (ACN/water + 0.1% TFA) .

- Mass spectrometry : Identify hydrolyzed or oxidized derivatives (e.g., imidazolidinedione ring opening) .

What strategies improve metabolic stability for in vivo applications?

Advanced Question

- Deuteration : Replace labile hydrogens (e.g., α to carbonyl groups) to slow CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., imidazolidinedione NH) with ester promoieties for enhanced bioavailability .

- Structural analogs : Introduce electron-withdrawing substituents (e.g., fluorine) to reduce oxidative metabolism .

Which computational methods are recommended for modeling the compound’s interactions with biological targets?

Basic Question

- Molecular docking : Use Schrödinger Glide or AutoDock to predict binding poses .

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability .

- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at active sites (e.g., charge transfer in enzyme inhibition) .

How can researchers validate computational docking predictions experimentally?

Advanced Question

- Crystallographic validation : Co-crystallize the compound with the target protein and compare poses with docking results .

- Competitive binding assays : Use fluorescent probes (e.g., ANS) displaced by the compound to confirm binding sites .

- Alanine scanning mutagenesis : Mutate residues predicted to interact and measure changes in IC₅₀ values .

Table 1. Comparison of Synthetic Methods for Dihydropyridazine Derivatives

| Method | Catalyst/Reagent | Yield (%) | Key Reference |

|---|---|---|---|

| Metal carbonyl rearrangement | Fe(CO)₅ | 45–60 | |

| Pd-catalyzed cross-coupling | Pd(PPh₃)₄ | 70–85 | |

| Azetidine functionalization | EDC/HOBt | 50–65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.